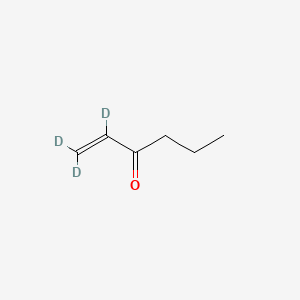
1-Hexen-3-one-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexen-3-one-d3 is a deuterated labeled compound, specifically a deuterated form of 1-Hexen-3-one. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the compound’s pharmacokinetic and metabolic profiles .
Métodos De Preparación
1-Hexen-3-one-d3 can be synthesized through various methods. One common approach involves the deuteration of 1-Hexen-3-one. This process typically involves the use of deuterium gas or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Análisis De Reacciones Químicas
1-Hexen-3-one-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles
Aplicaciones Científicas De Investigación
1-Hexen-3-one-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules during chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-Hexen-3-one-d3 involves its incorporation into molecules as a stable isotope. The deuterium atoms can influence the compound’s behavior, including its pharmacokinetics and metabolic pathways. This can lead to differences in how the compound is absorbed, distributed, metabolized, and excreted compared to its non-deuterated counterpart .
Comparación Con Compuestos Similares
1-Hexen-3-one-d3 is unique due to its deuterium labeling. Similar compounds include other deuterated analogs such as:
1-Hexen-3-one: The non-deuterated form, which lacks the stable isotope labeling.
Phenethyl acetate-d3: Another deuterated compound used in similar research applications.
cis-4-Hepten-1-ol-d2: A deuterated alcohol used in metabolic and kinetic studies
This compound stands out due to its specific labeling and the resulting effects on its chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
101.16 g/mol |
Nombre IUPAC |
1,1,2-trideuteriohex-1-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3/i2D2,4D |
Clave InChI |
JTHNLKXLWOXOQK-OVLJBECYSA-N |
SMILES isomérico |
[2H]C(=C([2H])C(=O)CCC)[2H] |
SMILES canónico |
CCCC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


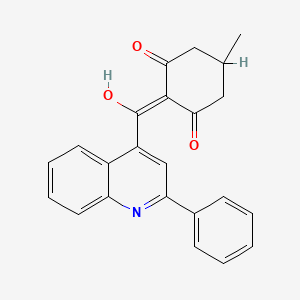
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


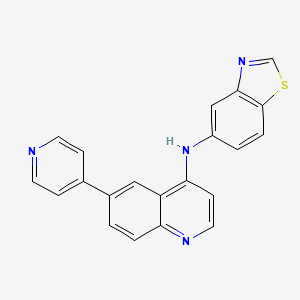
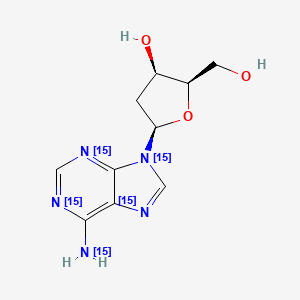
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)


![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
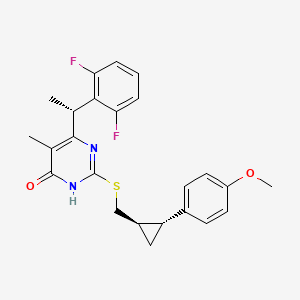
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
